

# 4,4'-Dichlorobiphenyl CAS number and molecular structure

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## Compound of Interest

Compound Name: 4,4'-Dichlorobiphenyl

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## 4,4'-Dichlorobiphenyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a detailed overview of **4,4'-Dichlorobiphenyl** (4,4'-DCB), a polychlorinated biphenyl (PCB) congener designated as PCB-15. The document covers its fundamental chemical and physical properties, spectroscopic data, detailed experimental protocols for its synthesis and analysis, and an examination of its metabolic pathways. All quantitative data are presented in a clear tabular format for ease of reference. This guide is intended to serve as a comprehensive resource for professionals in research, environmental science, and drug development who are working with or studying this compound.

### Chemical Identity and Molecular Structure

**4,4'-Dichlorobiphenyl** is an organic compound in which two benzene rings are joined by a single bond, with one chlorine atom attached to the para (4) position of each ring.

- CAS Number: 2050-68-2[1][2][3][4][5]
- Molecular Formula: C<sub>12</sub>H<sub>8</sub>Cl<sub>2</sub>[1][3][5]

- Synonyms: p,p'-Dichlorobiphenyl, PCB-15[1]

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **4,4'-Dichlorobiphenyl** is provided in the table below. This data is essential for its handling, characterization, and analysis.

Property	Value	Reference(s)
Molecular Weight	223.10 g/mol	[3][5]
Melting Point	148 °C	[1]
Boiling Point	318.0 °C	
Water Solubility	53 µg/L at 25 °C	
LogP (Octanol-Water)	5.23 - 5.6	[3]
Appearance	White crystalline solid	
<sup>1</sup> H NMR	Spectra available, shows characteristic aromatic proton signals.	[6]
<sup>13</sup> C NMR	Spectra available, shows characteristic aromatic carbon signals.	
Infrared (IR) Spectrum	Characteristic peaks for C-H and C-Cl stretching in an aromatic system.	[3]
Mass Spectrum (EI)	Molecular ion (M <sup>+</sup> ) peak at m/z 222, with isotopic peaks for chlorine.	[3][7]

## Experimental Protocols

### Synthesis of 4,4'-Dichlorobiphenyl

This protocol describes a laboratory-scale synthesis of **4,4'-Dichlorobiphenyl** via a Grignard reaction.

Materials:

- p-Chlorophenyl magnesium bromide
- Thallous bromide
- Benzene
- Tetrahydrofuran (THF)
- Dilute Hydrochloric Acid
- Ether
- Anhydrous Sodium Sulfate
- Alumina
- Chloroform

Procedure:[1]

- Prepare a solution of p-chlorophenyl magnesium bromide (0.0395 mole) in a mixture of 25 mL of benzene and 25 mL of tetrahydrofuran.
- To this solution, add 22.46 g (0.079 mole) of thallous bromide.
- Stir and reflux the mixture under a nitrogen atmosphere for 7 hours.
- After cooling, pour the reaction mixture into 150 mL of dilute hydrochloric acid.
- Extract the product with two 30 mL portions of ether.
- Combine the ether extracts and dry them over anhydrous sodium sulfate.
- Remove the solvent by evaporation to yield the crude white product.

- Purify the crude product by filtering it through a short column of alumina using chloroform as the eluent.
- Evaporate the chloroform to obtain pure **4,4'-Dichlorobiphenyl**. The expected melting point of the pure product is 148°C.

## Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of **4,4'-Dichlorobiphenyl**.

Instrumentation and Materials:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Newcrom R1 or C18 reverse-phase HPLC column
- Acetonitrile (MeCN), HPLC grade
- Water, HPLC grade
- Phosphoric acid or Formic acid (for MS compatibility)
- **4,4'-Dichlorobiphenyl** standard

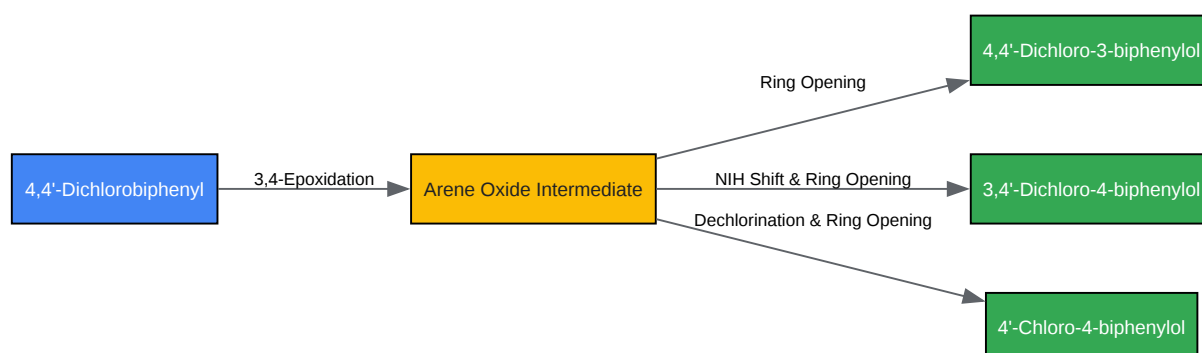
Procedure:[8]

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of acetonitrile and water. Acidify the mobile phase with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid. The exact ratio of acetonitrile to water should be optimized for the specific column and system to achieve good separation.
- **Standard Preparation:** Prepare a stock solution of **4,4'-Dichlorobiphenyl** in a suitable solvent like acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

- Sample Preparation: Dissolve the sample containing **4,4'-Dichlorobiphenyl** in the mobile phase or a compatible solvent. Filter the sample through a 0.45  $\mu\text{m}$  filter before injection.
- Chromatographic Conditions:
  - Column: Newcrom R1 or C18 reverse-phase column
  - Mobile Phase: Acetonitrile/Water with acid (as prepared above)
  - Flow Rate: Typically 1.0 mL/min
  - Injection Volume: Typically 10-20  $\mu\text{L}$
  - Detection: UV detection at a wavelength where **4,4'-Dichlorobiphenyl** has significant absorbance (e.g., around 254 nm).
- Analysis: Inject the standards and the sample into the HPLC system. Identify the **4,4'-Dichlorobiphenyl** peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of **4,4'-Dichlorobiphenyl** in the sample by using the calibration curve generated from the standards.

## Metabolic Pathway

**4,4'-Dichlorobiphenyl** undergoes metabolic transformation in biological systems, primarily through oxidation. The following diagram illustrates the major metabolic pathway observed in rabbits.



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Metabolic pathway of **4,4'-Dichlorobiphenyl** in rabbits.

In rabbits, **4,4'-Dichlorobiphenyl** is metabolized to three primary urinary metabolites: 4,4'-dichloro-3-biphenylol, 3,4'-dichloro-4-biphenylol, and 4'-chloro-4-biphenylol.[2] This process is believed to proceed through a 3,4-epoxide intermediate.[2] The formation of 3,4'-dichloro-4-biphenylol involves an NIH shift, which is a chemically-induced intramolecular migration of a substituent.[2] Human metabolites, such as 4,4'-Dichloro-3-biphenylol, have also been identified.[3]

## Toxicity and Safety

**4,4'-Dichlorobiphenyl** is classified as a persistent organic pollutant and may cause damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life with long-lasting effects.[3] The primary routes of exposure are inhalation, oral, and dermal contact.[3] Due to its lipophilic nature, it tends to accumulate in fatty tissues.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

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